molecular formula C9H6O4 B2561502 5-hydroxy-1-benzofuran-3-carboxylic acid CAS No. 29735-85-1

5-hydroxy-1-benzofuran-3-carboxylic acid

Cat. No.: B2561502
CAS No.: 29735-85-1
M. Wt: 178.143
InChI Key: GWWDURABERRAPL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

For instance, they have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Cellular Effects

Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may have dose-dependent effects .

Metabolic Pathways

Benzofuran compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may be directed to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the C-5 position can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and corresponding reduced forms.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

5-hydroxy-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Investigated for its potential antibacterial and anti-oxidative properties.

    Medicine: Explored for its anti-tumor and anti-viral activities, making it a potential candidate for drug development.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and carboxylic acid groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

5-hydroxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWDURABERRAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29735-85-1
Record name 5-hydroxy-1-benzofuran-3-carboxylic acid
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